

Physical and chemical properties of hexafluoropropylene oxide dimer acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic) acid*

Cat. No.: *B10856027*

[Get Quote](#)

Hexafluoropropylene Oxide Dimer Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers due to a perceived lower potential for bioaccumulation. HFPO-DA is primarily used as a processing aid in the production of high-performance fluoropolymers like polytetrafluoroethylene (PTFE). This guide provides a detailed overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions, with a focus on its engagement with the peroxisome proliferator-activated receptor alpha (PPAR α) signaling pathway.

Physicochemical Properties

HFPO-DA is a perfluoroalkyl ether carboxylic acid (PFECA) that exists as a liquid at room temperature.^{[1][2][3]} Its chemical structure includes a carboxylic acid functional group and an

ether linkage, which contribute to its distinct physicochemical properties compared to legacy PFAS.

Identification and General Properties

Property	Value	Reference
Chemical Name	2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid	[1][4][5]
Synonyms	HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid, PFPrOPrA	[1][6]
CAS Number	13252-13-6	[1][3][5]
Molecular Formula	C ₆ HF ₁₁ O ₃	[1][4]
Molecular Weight	330.05 g/mol	[1][4]
Physical State	Liquid at room temperature	[1][2][3]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of HFPO-DA. It is important to note that some values may vary slightly across different sources.

Property	Value	Reference
Melting Point	< -40.0 °C	[7]
Boiling Point	60 °C	[2]
Density	Data not consistently available	
Vapor Pressure	306 Pa (2.7 mm Hg) at 20 °C	[7]
Water Solubility	>751 g/L at 20 °C (High)	[2]
pKa	2.8 (Strong acid)	[2]
Solubility in Organic Solvents	Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2) at concentrations around 8-10 mg/mL. Sonication is often recommended to aid dissolution.	[1][6]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of hexafluoropropylene oxide dimer acid, compiled from various sources to provide a practical guide for laboratory professionals.

Synthesis of Hexafluoropropylene Oxide Dimer Acid

The primary route for the synthesis of HFPO-DA is through the dimerization of hexafluoropropylene oxide (HFPO). The following protocol is a representative example based on patent literature.

Reaction Scheme:

Materials and Reagents:

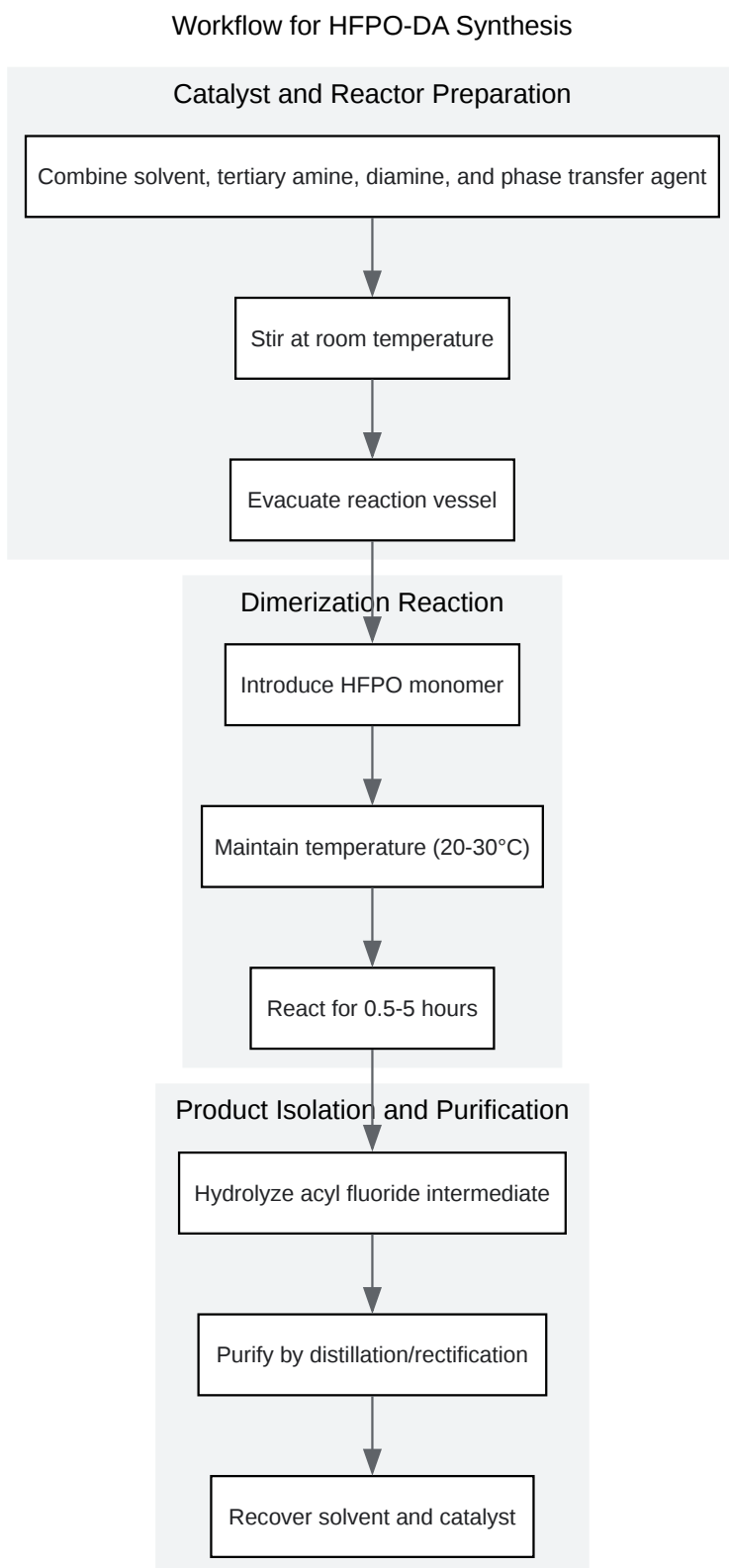
- Hexafluoropropylene oxide (HFPO) monomer
- Polar aprotic solvent (e.g., tetraglyme, diglyme, acetonitrile)

- Composite catalytic system:
 - Tertiary amine (e.g., N,N-dimethylaniline)
 - Tertiary diamine (e.g., tetramethylethylenediamine)
- Phase transfer agent (e.g., tetraethylammonium fluoride)
- Reaction vessel equipped with a stirrer, temperature control, and gas inlet

Procedure:

- Catalyst Preparation: In a reaction vessel, combine the polar aprotic solvent, tertiary amine, tertiary diamine, and phase transfer agent. Stir the mixture for 30-60 minutes at room temperature.
- Reaction Initiation: Evacuate the reaction vessel to a pressure of approximately -1.0 MPa.
- Monomer Addition: Introduce the hexafluoropropylene oxide monomer into the reaction vessel at a controlled rate.
- Temperature Control: Maintain the reaction temperature between 20-30 °C throughout the addition of the monomer.
- Reaction Time: Allow the reaction to proceed for 0.5 to 5 hours after the complete addition of the monomer.
- Work-up and Purification:
 - Upon completion, the reaction mixture contains the acyl fluoride intermediate of HFPO-DA.
 - Carefully hydrolyze the acyl fluoride by the addition of water to yield the carboxylic acid.
 - The crude product can be purified by rectification or distillation to isolate the hexafluoropropylene oxide dimer acid.
 - The solvent and catalyst can be recovered for reuse.

Logical Workflow for HFPO-DA Synthesis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis of hexafluoropropylene oxide dimer acid.

Analytical Method for the Quantification of HFPO-DA in Water

The standard method for the analysis of HFPO-DA in environmental samples, particularly drinking water, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on the principles outlined in EPA Method 537.1.[\[4\]](#)

Materials and Reagents:

- Water sample
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)
- Methanol (LC-MS grade)
- Ammonium formate
- Ammonium hydroxide
- Internal standards (e.g., ^{13}C -labeled PFOA)

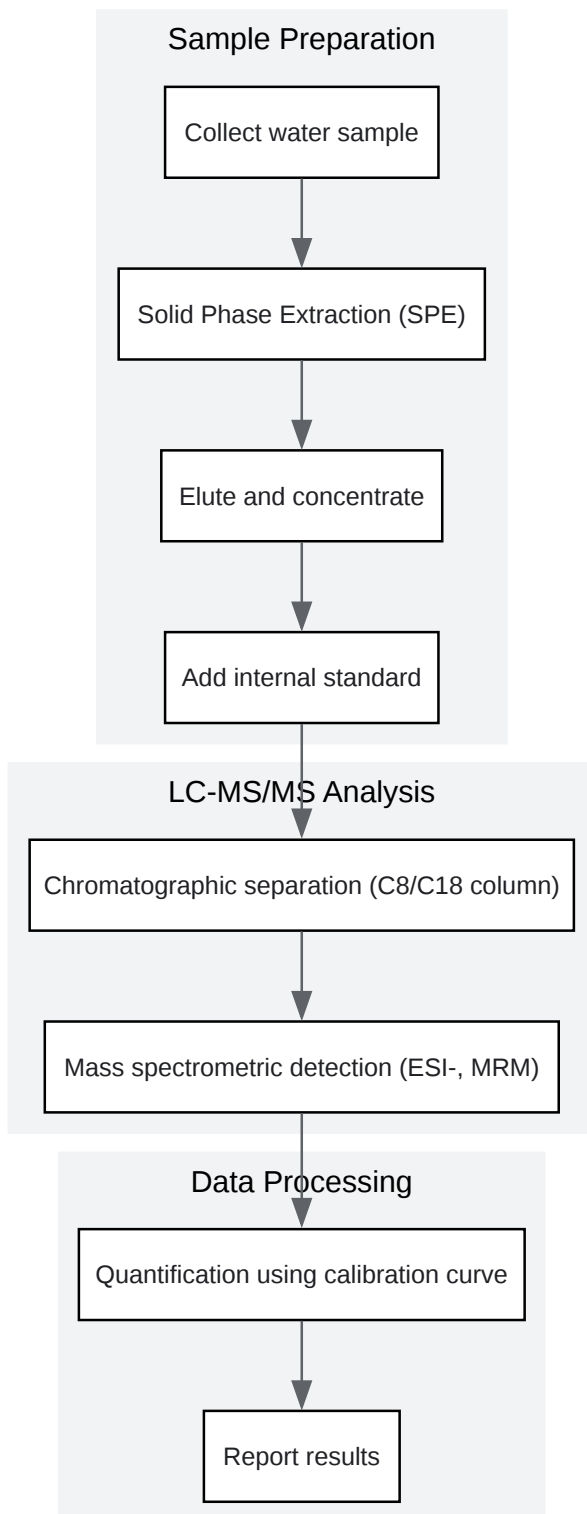
Procedure:

- Sample Preparation (Solid Phase Extraction):
 - Pass a known volume of the water sample (e.g., 500 mL) through an Oasis WAX SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analyte from the cartridge using a small volume of methanol containing a low concentration of ammonium hydroxide (e.g., 0.3%).
 - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

- Add an internal standard to the final extract.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 2.1 x 50 mm, 3.5 μ m).
 - Mobile Phase A: Ammonium formate in water/methanol mixture (e.g., 5mM ammonium formate in 95:5 water:methanol).
 - Mobile Phase B: Methanol.
 - Gradient: A gradient elution is employed to separate HFPO-DA from other PFAS and matrix components.
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization in negative mode (ESI-).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for the precursor ion ($[M-H]^-$) and characteristic product ions. Common transitions include the loss of the carboxyl group and cleavage of the ether bond.

Analytical Workflow for HFPO-DA in Water

Analytical Workflow for HFPO-DA in Water





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolomic changes following GenX and PFBS exposure in developing zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 4. Evaluation of Transcriptomic Responses in Livers of Mice Exposed to the Short-Chain PFAS Compound HFPO-DA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Evaluation of Transcriptomic Responses in Livers of Mice Exposed to the Short-Chain PFAS Compound HFPO-DA [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of hexafluoropropylene oxide dimer acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856027#physical-and-chemical-properties-of-hexafluoropropylene-oxide-dimer-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com